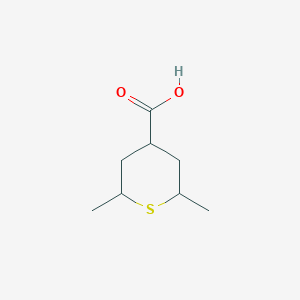
2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid is an organic compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . This compound is characterized by a thiopyran ring, which is a sulfur-containing heterocycle, and a carboxylic acid functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylthiopyran with a carboxylating agent under acidic or basic conditions to introduce the carboxylic acid group . The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the thiopyran ring .
Applications De Recherche Scientifique
2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiopyran ring and carboxylic acid group can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrothiopyran-4-carboxylic acid: Similar structure but lacks the methyl groups at positions 2 and 6.
2,6-Dimethylpyran-4-carboxylic acid: Similar structure but contains an oxygen atom instead of sulfur in the ring.
2,6-Dimethylthiopyran-4-carboxylic acid: Similar structure but lacks the tetrahydro (saturated) nature of the ring.
Uniqueness
2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid is unique due to the presence of both methyl groups at positions 2 and 6, which can influence its chemical reactivity and physical properties. The sulfur atom in the thiopyran ring also imparts distinct characteristics compared to oxygen-containing analogs .
Propriétés
Formule moléculaire |
C8H14O2S |
|---|---|
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
2,6-dimethylthiane-4-carboxylic acid |
InChI |
InChI=1S/C8H14O2S/c1-5-3-7(8(9)10)4-6(2)11-5/h5-7H,3-4H2,1-2H3,(H,9,10) |
Clé InChI |
QSTFYXHSADFZOO-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(S1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















